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molecular formula C11H11BrO4 B8716125 6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid

6-bromo-5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid

Cat. No. B8716125
M. Wt: 287.11 g/mol
InChI Key: NDBFNCNXEWRMKM-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a solution of methyl 6-bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylate (650 mg, 2.06 mmol) in 20 mL of MeOH/THF/H2O (2/2/1) was added LiOH.H2O (347 mg, 8.25 mmol), and the mixture was stirred at ambient temperature overnight. The solvents were removed under vacuum, and the residue was added 50 mL of water and extracted with ether. The aqueous layer was then acidified with 4 N HCl to pH=3 in ice bath, and extracted with EtOAc. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and concentrated to give 6-bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylic acid.
Name
methyl 6-bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylate
Quantity
650 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
347 mg
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:16][CH3:17])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([O:14]C)=[O:13])[O:7][CH2:6][CH2:5]2.O[Li].O>CO.C1COCC1.O>[Br:1][C:2]1[C:3]([O:16][CH3:17])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]([C:12]([OH:14])=[O:13])[O:7][CH2:6][CH2:5]2 |f:1.2,3.4.5|

Inputs

Step One
Name
methyl 6-bromo-5-(methyloxy)-3,4-dihydro-1H-isochromene-1-carboxylate
Quantity
650 mg
Type
reactant
Smiles
BrC=1C(=C2CCOC(C2=CC1)C(=O)OC)OC
Name
LiOH.H2O
Quantity
347 mg
Type
reactant
Smiles
O[Li].O
Name
MeOH THF H2O
Quantity
20 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was added 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C2CCOC(C2=CC1)C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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